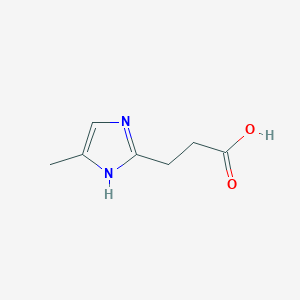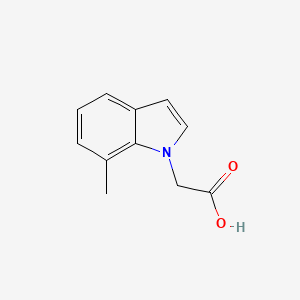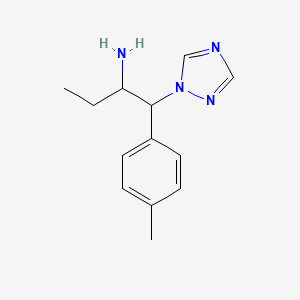![molecular formula C14H11N3O2 B1425655 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1274506-24-9](/img/structure/B1425655.png)
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Descripción general
Descripción
“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .Molecular Structure Analysis
The molecular structure of “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” are primarily related to its synthesis. For example, 5-Amino-3-methyl-1-phenyl-1H-pyrazole reacts with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids .Aplicaciones Científicas De Investigación
Antibacterial Activities
The compound has been explored for its potential in antibacterial applications. A study synthesized various derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which demonstrated significant antibacterial properties. This suggests the compound's potential utility in developing new antibacterial agents (Maqbool et al., 2014).
Structural and Vibrational Spectra Analysis
Research has been conducted on the structure and vibrational spectra of this compound. Theoretical and experimental investigations provided insights into its solid phase FT-IR and FT-Raman spectra. These studies are crucial for understanding the compound's physical and chemical properties (Bahgat et al., 2009).
Antiviral Activity
This compound and its derivatives have shown promise in antiviral research. Synthesized derivatives exhibited inhibitory effects on viruses like Herpes simplex, Mayaro virus, and Vesicular stomatitis virus, indicating its potential in antiviral therapy (Bernardino et al., 2007).
Synthesis Techniques
Advances in synthesis techniques for this compound have been a focus of research. Various methods, including microwave irradiation and reactions in ionic liquids, have been explored for efficient synthesis. These studies contribute to the practical and scalable production of the compound (Romo et al., 2021).
X-Ray Powder Diffraction Data
X-ray powder diffraction data for related compounds have been reported, providing essential information for understanding their crystalline structures. This information is valuable for the development and characterization of new materials containing this compound (Wang et al., 2017).
Organometallic Complexes for Anticancer Research
The compound's derivatives have been used to synthesize organometallic complexes, investigated for their potential as anticancer agents. These complexes, particularly those involving ruthenium and osmium, show promise in cancer treatment research (Stepanenko et al., 2011).
Direcciones Futuras
The future directions for the research and development of “3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, investigation of their biological activity, and potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-11-7-8-12(14(18)19)15-13(11)17(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXAJKISVKWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)

![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)



![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)

![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1425592.png)

![2-[(Oxan-4-yloxy)methyl]benzoic acid](/img/structure/B1425595.png)